molecular formula C10H18ClNO B1479188 2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one CAS No. 2090853-83-9

2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one

Cat. No. B1479188
CAS RN: 2090853-83-9
M. Wt: 203.71 g/mol
InChI Key: LOZRHCFOUAHHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one, also known as 2-chloro-2-(4-methylpiperidin-1-yl)butane, is a synthetic organic compound which belongs to a class of chemicals called piperidines. The compound is a colorless liquid with a characteristic odor. It has a molecular formula of C7H15ClNO and a molecular weight of 166.64 g/mol. 2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one is widely used in the pharmaceutical and chemical industries as an intermediate for the synthesis of a variety of compounds.

Scientific Research Applications

Gas Separation Technologies

Research has highlighted the utility of ionic liquid membranes, potentially relevant to compounds like "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in enhancing gas separation processes. The literature identifies benchmarks for SILM (Stabilized Ionic Liquid Membranes) performance and suggests areas for future research in improving separation efficiency, particularly for CO2 separations (Scovazzo, 2009).

Environmental Impact and Remediation

Studies on sorption mechanisms and degradation pathways provide insights into environmental remediation strategies, particularly for organochlorine compounds and herbicides, that could be analogous to understanding the behavior of "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in environmental contexts (Werner et al., 2012).

Organic Synthesis and Chemical Processes

Research in organic synthesis, where related compounds serve as catalysts or intermediates, showcases the potential applications of "2-Chloro-1-(4-methylpiperidin-1-yl)butan-1-one" in creating valuable chemical products. For instance, studies on the production and breakdown pathways of branched chain aldehydes, important for flavor in foods, hint at the broader chemical utility of related compounds (Smit et al., 2009).

properties

IUPAC Name

2-chloro-1-(4-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-3-9(11)10(13)12-6-4-8(2)5-7-12/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZRHCFOUAHHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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